2-Methylhept-6-en-3-amine
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Overview
Description
2-Methylhept-6-en-3-amine is an organic compound with the molecular formula C8H17N and a molecular weight of 127.23 g/mol . . This compound is characterized by its unique structure, which includes a heptene chain with a methyl group and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylhept-6-en-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the alkylation of ammonia or primary amines with alkyl halides, followed by reduction . For instance, the reaction of 2-methyl-6-hepten-3-one with ammonia under hydrogenation conditions can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize catalytic hydrogenation and advanced separation techniques to isolate the desired amine compound .
Chemical Reactions Analysis
Types of Reactions
2-Methylhept-6-en-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are frequently used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, and various substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methylhept-6-en-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylhept-6-en-3-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function. This compound may also act as a ligand, binding to receptors and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Methylhept-6-en-3-ol: Similar structure but with a hydroxyl group instead of an amine group.
2-Methylhept-6-en-3-yn-2-ol: Contains an additional triple bond in the heptene chain.
Uniqueness
2-Methylhept-6-en-3-amine is unique due to its specific combination of a heptene chain with a methyl group and an amine group. This structure imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-methylhept-6-en-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-4-5-6-8(9)7(2)3/h4,7-8H,1,5-6,9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMJCSSJMGQHPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC=C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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